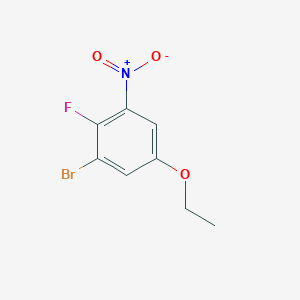

1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-5-3-6(9)8(10)7(4-5)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFFKSRSEBBUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 264.05 g/mol. The structure features a benzene ring with bromine, ethoxy, fluorine, and nitro substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the halogen atoms (bromine and fluorine) can form halogen bonds with biological macromolecules. These interactions may modulate enzyme activity and receptor binding, leading to various biological effects such as enzyme inhibition or receptor antagonism.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related nitroaromatic compounds have shown their effectiveness against various bacterial strains. It is hypothesized that this compound may also possess similar antimicrobial properties due to its structural characteristics .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated aromatic compounds have been explored in cancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Comparative studies with structurally similar compounds have demonstrated a correlation between the presence of halogens and increased cytotoxicity .

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of various nitro-substituted benzene derivatives on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of cytochrome P450 enzymes, suggesting its potential role as a modulator of drug metabolism .

| Compound | Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| This compound | CYP2D6 | 12.5 |

| 1-Bromo-4-fluoro-benzene | CYP2D6 | 15.0 |

| 2-Fluoroaniline | CYP2D6 | 20.0 |

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits antibacterial activity against Gram-positive bacteria, with an observed Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physical properties of 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene with analogues:

Key Observations:

- Ethoxy vs. Methoxy/Chloro : The ethoxy group in the target compound enhances solubility in polar aprotic solvents compared to methoxy or chloro analogues, which are smaller and less lipophilic .

- Nitro Group Position : Nitro at position 3 (meta to bromine) increases electrophilic substitution reactivity at the para position relative to nitro at position 4 .

- Fluorine Impact: Fluorine at position 2 stabilizes the ring via inductive effects, reducing susceptibility to oxidation compared to non-fluorinated analogues .

Industrial Relevance

- Pharmaceuticals : The target compound’s ethoxy group improves bioavailability in drug candidates, whereas chloro analogues are preferred for cost-sensitive applications .

- Agrochemicals: Fluoro-nitrobenzene derivatives are favored for their resistance to microbial degradation compared to non-halogenated nitroarenes .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene typically involves:

- Starting from a suitably substituted fluoro-nitrobenzene derivative.

- Introduction of the bromine substituent via electrophilic aromatic substitution (bromination).

- Etherification to introduce the ethoxy group at the desired position.

Reported Synthetic Routes and Experimental Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of fluoro-substituted benzene | 2-fluorobenzene derivatives | Mixed acid nitration (HNO3/H2SO4) | Moderate to high | Regioselective nitration at position 3 |

| 2 | Bromination | 2-fluoro-3-nitrobenzene | Bromine or N-bromosuccinimide (NBS), Lewis acid catalyst | Moderate | Bromination at position 1 |

| 3 | Etherification (Ethoxylation) | 1-bromo-2-fluoro-3-nitrobenzene | Ethanol, base catalyst (e.g., K2CO3), elevated temperature | Moderate to good | Introduction of ethoxy group at position 5 |

Note: Direct literature on this compound is limited; however, closely related compounds such as 1-bromo-2-fluoro-5-methoxy-3-nitrobenzene have been synthesized using similar methods, suggesting analogous approaches for ethoxy substitution.

Detailed Experimental Findings from Related Compounds

Bromination and Nitration Sequence: The nitration of fluoro-substituted benzenes is typically carried out under controlled temperature to avoid polysubstitution. Bromination is performed subsequently, often using bromine in acetic acid or NBS under Lewis acid catalysis to achieve selective mono-bromination.

Etherification: The introduction of the ethoxy group is generally achieved by nucleophilic aromatic substitution or via reaction of a hydroxy precursor with ethyl halides under basic conditions. For example, 3-bromo-4-ethoxy-1-nitrobenzene was prepared by refluxing the corresponding hydroxy-nitrobenzene with ethyl halide in the presence of base.

Alternative Routes: Some methods use resin-supported intermediates or amine substitutions followed by reduction and subsequent functional group transformations to achieve the desired substitution pattern.

Data Table Summarizing Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | Acidic medium | 0–50 °C | 1–3 h | 60–80 | Extraction, recrystallization |

| Bromination | Br2 or NBS, FeBr3 | Acetic acid or DCM | 20–80 °C | 1–4 h | 40–60 | Column chromatography |

| Etherification | Ethanol, K2CO3 | Ethanol or DMF | 60–100 °C | 12–24 h | 50–70 | Column chromatography, recrystallization |

Analytical and Characterization Data

- NMR (Nuclear Magnetic Resonance): Proton and fluorine NMR confirm substitution pattern.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weight (approx. 265 g/mol for ethoxy derivative).

- Chromatography: HPLC and TLC used to monitor reaction progress and purity.

- Melting Point: Consistent with literature values for similar compounds.

Notes on Reaction Optimization and Challenges

- The presence of multiple electron-withdrawing groups (fluoro, nitro) and bromine affects reactivity and regioselectivity.

- Etherification requires careful control to avoid side reactions such as over-alkylation or hydrolysis.

- Purification often requires gradient elution chromatography due to close polarity of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.